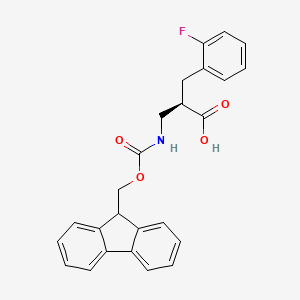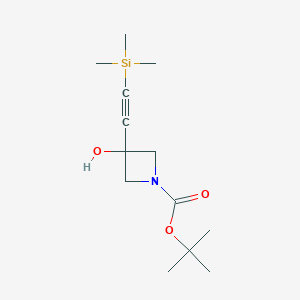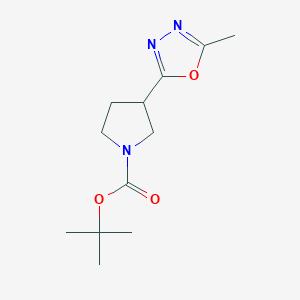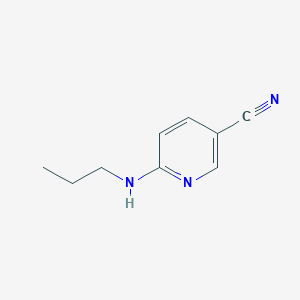
6-(Propylamino)-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Propylamino)-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a propylamino group attached to the sixth position of the pyridine ring and a cyano group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylamino)-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with propylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
3-Cyanopyridine+Propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Propylamino)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Propylamino)-3-pyridinecarboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Propylamino)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Propylamino)-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the propylamino and cyano groups allows for specific interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanopyridine: Lacks the propylamino group, making it less versatile in certain reactions.
6-Aminopyridine: Contains an amino group instead of a propylamino group, leading to different reactivity and applications.
6-(Methylamino)-3-pyridinecarbonitrile: Similar structure but with a methylamino group, resulting in different chemical and biological properties.
Uniqueness
6-(Propylamino)-3-pyridinecarbonitrile is unique due to the presence of both the propylamino and cyano groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
501378-37-6 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
6-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h3-4,7H,2,5H2,1H3,(H,11,12) |
Clé InChI |
XNMRXDWXYSBGSN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

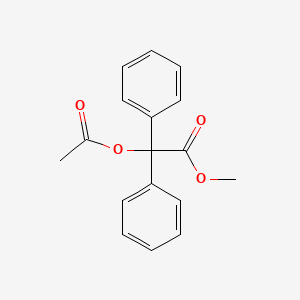
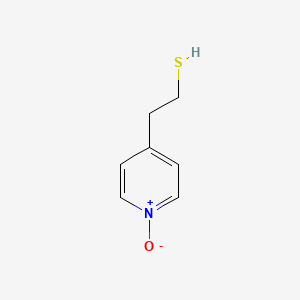

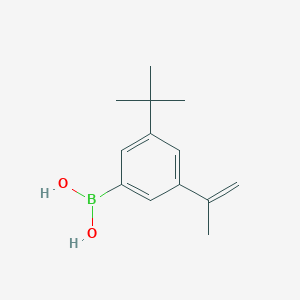
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
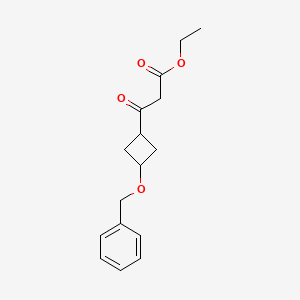
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

